3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Isopropyl-3-phenylisoxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde typically involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and leads to the formation of the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde, often involve large-scale cycloaddition reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-phenylisoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
5-Isopropyl-3-phenylisoxazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-4-carbaldehyde
- 3-Isopropyl-5-phenylisoxazole
- 4-Methyl-3-phenylisoxazole
Uniqueness
5-Isopropyl-3-phenylisoxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the phenyl group at the 3-position enhances its stability and reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
111525-13-4 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-phenyl-5-propan-2-yl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-9(2)13-11(8-15)12(14-16-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
ICZRYUMZHLULLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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